molecular formula C29H17Cl2NO5 B12468689 2-(biphenyl-4-yl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

2-(biphenyl-4-yl)-2-oxoethyl 2-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12468689
M. Wt: 530.3 g/mol
InChI Key: DKCWOWRNGODBFW-UHFFFAOYSA-N
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Description

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is a complex organic compound that features a biphenyl group and a dichloroisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE typically involves multiple steps. One common route includes the following steps:

    Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Dichloroisoindole Moiety: This step involves the reaction of a phthalic anhydride derivative with a chlorinating agent to introduce the dichloro groups.

    Esterification: The final step involves the esterification of the biphenyl and dichloroisoindole intermediates to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroisoindole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoindole derivatives.

Scientific Research Applications

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets. The biphenyl group can intercalate with DNA, while the dichloroisoindole moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-1,1’-biphenyl: Similar biphenyl structure but lacks the ester and isoindole functionalities.

    2,2’-Dichloro-1,1’-biphenyl: Another biphenyl derivative with different substitution pattern.

    Pigment Yellow 83: Contains a similar dichloroisoindole moiety but used primarily as a pigment.

Uniqueness

2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 2-(5,6-DICHLORO-1,3-DIOXOISOINDOL-2-YL)BENZOATE is unique due to its combination of biphenyl and dichloroisoindole groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H17Cl2NO5

Molecular Weight

530.3 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(5,6-dichloro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C29H17Cl2NO5/c30-23-14-21-22(15-24(23)31)28(35)32(27(21)34)25-9-5-4-8-20(25)29(36)37-16-26(33)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H,16H2

InChI Key

DKCWOWRNGODBFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3N4C(=O)C5=CC(=C(C=C5C4=O)Cl)Cl

Origin of Product

United States

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